molecular formula C12H16BrNO B11729119 1-(5-Bromo-2-methoxyphenyl)cyclobutanemethanamine

1-(5-Bromo-2-methoxyphenyl)cyclobutanemethanamine

Cat. No.: B11729119
M. Wt: 270.17 g/mol
InChI Key: LKHBFHKUUSSJTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-2-methoxyphenyl)cyclobutanemethanamine is a chemical compound with the molecular formula C12H16BrNO and a molecular weight of 270.17 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-methoxyphenyl)cyclobutanemethanamine typically involves the following steps:

    Bromination: The starting material, 2-methoxyphenyl, undergoes bromination to introduce a bromine atom at the 5-position.

    Cyclobutanation: The brominated intermediate is then subjected to cyclobutanation to form the cyclobutane ring.

    Methanamine Introduction: Finally, the methanamine group is introduced to complete the synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-methoxyphenyl)cyclobutanemethanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a new carbon-carbon bonded compound .

Scientific Research Applications

1-(5-Bromo-2-methoxyphenyl)cyclobutanemethanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Research into its potential therapeutic effects and mechanisms of action.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application in research or industry.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromo-2-methoxyphenyl)cyclobutylmethanamine: A closely related compound with similar structural features.

    Other Brominated Phenylcyclobutanes: Compounds with bromine atoms and cyclobutane rings, but different substituents on the phenyl ring.

Uniqueness

1-(5-Bromo-2-methoxyphenyl)cyclobutanemethanamine is unique due to its specific combination of a brominated phenyl ring, a cyclobutane ring, and a methanamine group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable building block in synthetic chemistry.

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

[1-(5-bromo-2-methoxyphenyl)cyclobutyl]methanamine

InChI

InChI=1S/C12H16BrNO/c1-15-11-4-3-9(13)7-10(11)12(8-14)5-2-6-12/h3-4,7H,2,5-6,8,14H2,1H3

InChI Key

LKHBFHKUUSSJTM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2(CCC2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.